molecular formula C7H14ClNO4 B3393976 (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride CAS No. 64942-50-3

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride

Cat. No.: B3393976
CAS No.: 64942-50-3
M. Wt: 211.64 g/mol
InChI Key: LPZDSTWSQMZTOR-UHFFFAOYSA-N
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Description

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its specific stereochemistry, denoted by the (S) configuration, which indicates the spatial arrangement of its atoms. This compound is often used in research due to its unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-Amino-5-hydroxy-5-oxopentanoic acid hydrochloride: A similar compound with a hydroxyl group instead of an ethoxy group.

Uniqueness

(S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Properties

CAS No.

64942-50-3

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

IUPAC Name

4-amino-5-ethoxy-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c1-2-12-7(11)5(8)3-4-6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H

InChI Key

LPZDSTWSQMZTOR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC(=O)O)N.Cl

Canonical SMILES

CCOC(=O)C(CCC(=O)O)N.Cl

Key on ui other cas no.

64942-50-3

sequence

E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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